2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a complex organic compound with significant potential in scientific research. The compound's molecular formula is , and it has a molecular weight of approximately 478.59 g/mol. It is characterized by the presence of multiple functional groups, including a thioether, a triazole ring, and methoxy groups, which contribute to its biological activity and solubility properties .
The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide typically involves several key steps:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide can be represented using various structural formulas:
InChI=1S/C23H22N6O2S2/c1-14-7-8-18-19(11-14)33-22(25-18)26-20(30)13-32-23-28-27-21(29(23)9-10-31-2)16-12-24-17-6-4-3-5-15(16)17/h3-8,11-12,24H,9-10,13H2,1-2H3,(H,25,26,30)
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(N3CCOC)C4=CNC5=CC=CC=C54
These representations provide insights into the compound's connectivity and stereochemistry .
The compound is expected to undergo various chemical reactions typical for amides and heterocycles:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is not fully elucidated but may involve:
Further studies are required to clarify these mechanisms through biochemical assays and molecular docking studies.
Some key physical and chemical properties include:
Property | Value |
---|---|
Molecular Weight | 478.59 g/mol |
Solubility | Soluble in organic solvents (e.g., DMSO) |
Melting Point | Not specified |
Purity | Typically ≥ 95% |
These properties are crucial for understanding how the compound behaves under various experimental conditions .
The compound has potential applications in various fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: